![molecular formula C17H19N7O5 B2740974 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 296790-47-1](/img/structure/B2740974.png)
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of several functional groups, including an oxadiazole, a triazole, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Synthesis of the 1,2,3-triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling of the oxadiazole and triazole rings: This is usually done through a series of nucleophilic substitution reactions.
Introduction of the benzoate ester: This final step involves esterification reactions to attach the benzoate group to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes oxadiazole and triazole moieties, which are known for their biological activities. The molecular formula is C14H16N8O3, with a molecular weight of 344.33 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds containing the triazole and oxadiazole moieties exhibit significant anticancer properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential in targeting various cancer cell lines.
Case Study: Breast Cancer
A study published in Crystals demonstrated that derivatives of oxadiazole and triazole showed promising results against breast cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of triazoles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Agricultural Applications
The compound is being explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.
Case Study: Herbicidal Activity
Research indicated that compounds similar to this compound exhibited herbicidal properties against common agricultural weeds. The mechanism involves disruption of photosynthetic processes in target plants.
Table 3: Herbicidal Efficacy
Weed Species | Efficacy (%) |
---|---|
Amaranthus retroflexus | 85 |
Chenopodium album | 78 |
Setaria viridis | 90 |
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This paper reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and triazole moieties, which are known for their diverse biological activities. Its molecular formula is C15H17N7O4, with a molecular weight of approximately 359.35 g/mol. The structure includes functional groups that may contribute to its bioactivity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes linked to cancer progression or microbial growth.
- Modulation of Cell Signaling Pathways : The presence of the oxadiazole and triazole rings may influence pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of compounds related to oxadiazoles and triazoles. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal properties:
Compound | Activity | IC50 (µg/mL) |
---|---|---|
Compound A | Antibacterial | 5.0 |
Compound B | Antifungal | 2.3 |
Anticancer Activity
Research indicates that compounds with triazole and oxadiazole scaffolds exhibit cytotoxic effects against various cancer cell lines. For example, a related triazole compound showed an IC50 value of 10 µM against A549 lung cancer cells, suggesting potential for further development in oncology.
Case Studies
-
Case Study on Anticancer Properties :
A study investigated the effects of a similar oxadiazole-triazole derivative on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to a significant reduction in cell viability. -
Case Study on Antimicrobial Efficacy :
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
Research Findings
Recent findings suggest that modifications in the chemical structure can enhance biological activity:
- Substituent Effects : The introduction of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity.
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that specific substitutions at designated positions can dramatically influence both antimicrobial and anticancer activities.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethoxycarbonylanilino)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5/c1-3-27-16(25)10-5-7-11(8-6-10)19-9-12-13(17(26)28-4-2)20-23-24(12)15-14(18)21-29-22-15/h5-8,19H,3-4,9H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALHWFVGPEZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=C(N=NN2C3=NON=C3N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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